3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine
CAS No.: 2145474-02-6
Cat. No.: VC11608756
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2145474-02-6 |
|---|---|
| Molecular Formula | C12H19N3 |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 5-phenyl-4-propan-2-ylpyrazolidin-3-amine |
| Standard InChI | InChI=1S/C12H19N3/c1-8(2)10-11(14-15-12(10)13)9-6-4-3-5-7-9/h3-8,10-12,14-15H,13H2,1-2H3 |
| Standard InChI Key | YVKJHPSVHSAQRD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1C(NNC1N)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
3-Phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine belongs to the pyrazole amine family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol. The structure features a phenyl group at position 3, an isopropyl group (propan-2-yl) at position 4, and an amine substituent at position 5 of the pyrazole ring (Figure 1) .
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| CAS Registry Number | Not publicly available |
| Density | N/A |
| Melting/Boiling Points | N/A |
The absence of publicly reported CAS numbers or thermodynamic properties suggests this compound remains under active investigation, with limited industrial-scale production to date .
Synthetic Routes and Optimization
Industrial Considerations
The patent highlights challenges in traditional methods, such as using pyridine as a solvent, which is toxic and unsuitable for pharmaceutical manufacturing . Alternative solvents like toluene or acetic acid, coupled with temperature-controlled cyclization (50–110°C), may improve yield and purity for scaled production .
Table 2: Representative Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Cyclization Temperature | 50–110°C |
| Solvent | Toluene/Acetic Acid |
| Catalyst | Lawesson’s Reagent |
| Reaction Time | 60–120 minutes |
Physicochemical Properties and Stability
While direct data on 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine are scarce, analogues like 3-(furan-3-yl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine (CAS 1597108-51-4) exhibit molecular weights of 205.26 g/mol and similar stability profiles . Pyrazole amines generally display:
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Moderate polarity due to the amine group, enhancing solubility in polar aprotic solvents.
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Thermal stability up to 150°C, making them suitable for high-temperature reactions .
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pH-dependent reactivity, with the amine group acting as a weak base (pKa ~8–10) .
Crystallographic and Structural Insights
Although no crystallographic data exist for 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine, studies on 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine reveal a monoclinic lattice with unit cell parameters a = 9.5601 Å, b = 9.5210 Å, c = 10.7651 Å, and β = 94.564° . Substituting one isopropyl group with phenyl is expected to increase steric bulk, potentially altering symmetry and intermolecular interactions.
Future Research Directions
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Synthetic Optimization: Developing solvent-free or green chemistry approaches to improve sustainability.
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Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
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Crystallography: Resolving the compound’s crystal structure to guide materials design.
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Toxicology Studies: Assessing acute/chronic toxicity for pharmaceutical applications.
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